3-Bromo-5-methyl-4-nitropyridine molecular structure
3-Bromo-5-methyl-4-nitropyridine molecular structure
The following technical guide details the molecular structure, synthetic pathways, and reactivity profile of 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8). This document is structured for researchers requiring actionable data on this specific heterocyclic scaffold.
[1][2][3][4][5][6]
Executive Summary
3-Bromo-5-methyl-4-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antidementia drugs (e.g., tau aggregation inhibitors). Its value lies in its 3,4,5-substitution pattern , which offers three distinct vectors for orthogonal functionalization:
-
C4-Nitro: A labile leaving group for nucleophilic aromatic substitution (
). -
C3-Bromo: A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
C5-Methyl: A steric blocker or a site for benzylic oxidation.
| Property | Data |
| CAS Number | 1379323-18-8 |
| Molecular Formula | |
| Molecular Weight | 217.02 g/mol |
| SMILES | Cc1c(Br)c([O-])ccn1 |
| Appearance | Pale yellow to off-white solid |
| Predicted pKa | ~ -0.5 (Pyridine N), highly electron-deficient |
Structural & Electronic Analysis
Steric & Electronic Environment
The molecule features a "push-pull-withdraw" electronic system that dictates its reactivity.
-
The Nitro Group (C4): This is the dominant electronic feature. Positioned at C4, it exerts a powerful electron-withdrawing effect (-M, -I) on the ring, making the C2 and C6 positions electron-poor, but more importantly, making the C4 position itself highly susceptible to nucleophilic attack (ipso-substitution).
-
The Bromo Group (C3): Provides inductive withdrawal (-I) and weak mesomeric donation (+M). Crucially, it provides steric bulk adjacent to the nitro group, twisting the nitro group slightly out of planarity with the pyridine ring. This relieves steric strain but can slightly reduce the resonance withdrawal of the nitro group.
-
The Methyl Group (C5): A weak electron donor (+I). Its primary role in this scaffold is steric; it blocks the C5 position and adds lipophilicity.
3D Conformation
Due to the flanking bromine (atomic radius ~114 pm) and methyl group, the central nitro group experiences significant steric crowding. In the ground state, the nitro group likely adopts a torsion angle of 30–60° relative to the pyridine plane to minimize van der Waals repulsion with the C3-Br and C5-Me. This "locked" conformation can influence the regioselectivity of incoming nucleophiles.
Synthetic Pathways[7][8]
The synthesis of 3-bromo-5-methyl-4-nitropyridine is non-trivial due to the difficulty of directing nitration to the 4-position of a pyridine ring. Direct nitration of 3-bromo-5-methylpyridine typically fails or gives low yields due to protonation of the pyridine nitrogen (deactivating the ring).
The N-Oxide Route is the industry-standard protocol for accessing this scaffold.
Protocol: The N-Oxide Strategy
This route leverages the activation of pyridine N-oxides to electrophilic nitration at the 4-position.
-
N-Oxidation: Treatment of commercially available 3-bromo-5-methylpyridine (CAS 3430-16-8) with mCPBA or
/Urea in DCM/Methanol yields the N-oxide.[1] -
Nitration: The N-oxide is subjected to fuming
and at elevated temperatures (80–100°C). The N-oxide oxygen donates electron density, directing the nitronium ion ( ) to the 4-position (para to the N-oxide). -
Deoxygenation: The resulting 4-nitro-N-oxide is reduced to the free base using Phosphorus Trichloride (
) or iron powder in acetic acid.
Visualization of Synthesis Workflow
Caption: Canonical synthetic route utilizing N-oxide activation to overcome pyridine deactivation.
Reactivity Profile & Applications
The core utility of 3-bromo-5-methyl-4-nitropyridine is its ability to serve as a "switchboard" for sequential functionalization.[1]
Primary Vector: Nucleophilic Aromatic Substitution ( )
The 4-nitro group is an excellent leaving group in this electron-deficient system.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
, ) in polar aprotic solvents (DMF, DMSO, NMP). -
Regioselectivity: Exclusive to C4. The C3-Br is stable under standard
conditions unless very strong forcing conditions are used. -
Application: This step is typically performed first to install the core pharmacophore (e.g., an amino side chain).
Secondary Vector: Palladium-Catalyzed Coupling
Once the nitro group is displaced (or reduced to an amine), the C3-Bromine becomes the focal point.
-
Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).
-
Precaution: If the nitro group is still present, oxidative addition of Pd(0) can be sluggish, and the nitro group can poison certain catalysts. It is often reduced to an amine (
) or displaced before the coupling step.
Reactivity Map[8]
Caption: Orthogonal reactivity logic.
Analytical Characterization (Expected)
Researchers synthesizing this compound should verify structure using these predicted parameters:
-
NMR (400 MHz,
):- ~8.7–8.8 ppm (s, 1H, H2 ): Deshielded by adjacent N and Br.
- ~8.5–8.6 ppm (s, 1H, H6 ): Deshielded by adjacent N and Me.
- ~2.4–2.5 ppm (s, 3H, CH3 ): Benzylic methyl signal.
-
Note: No coupling typically observed between H2 and H6 due to para-like separation.
-
Mass Spectrometry (LC-MS):
-
M+1: 217/219 (1:1 ratio due to
isotope pattern). -
Fragmentation: Loss of
(M-46) is a common fragmentation pathway.
-
Safety & Handling
-
Explosion Hazard: Like many low-molecular-weight nitro compounds, this molecule may be energetic. Avoid heating crude residues to dryness.
-
Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving and use of a fume hood are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.
References
-
Chemical Abstract Service. (2025). CAS Registry Number 1379323-18-8: 3-Bromo-5-methyl-4-nitropyridine.[2][3][4][5][1][6] American Chemical Society.
-
F. Hoffmann-La Roche AG. (2005).[7] Patent WO2005/16892 A1: Preparation of Pyridine Derivatives. World Intellectual Property Organization. Link
- Schlosser, M. (2005). The regioselectivity of electrophilic substitutions on pyridines.
-
Lead Sciences. (2024). Product Catalog: 3-Bromo-5-methyl-4-nitropyridine. Link
-
Ambeed. (2024). Safety Data Sheet: 3-Bromo-5-methyl-4-nitropyridine. Link
Sources
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- 4. 66092-62-4 | 2-Bromo-5-methyl-4-nitropyridine | Bromides | Ambeed.com [ambeed.com]
- 5. Synthonix, Inc > 1379323-18-8 | 3-Bromo-5-methyl-4-nitropyridine [synthonix.com]
- 6. 89364-04-5 | 3-Bromo-4-nitropyridine | Bromides | Ambeed.com [ambeed.com]
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